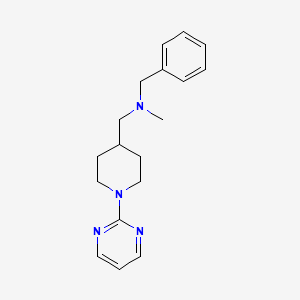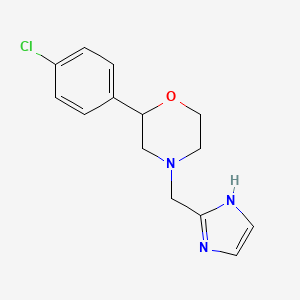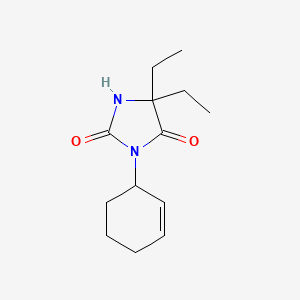
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine, also known as BMPP, is a chemical compound that belongs to the class of piperidine derivatives. BMPP has been extensively studied for its potential use in scientific research and drug development due to its unique chemical structure and properties.
作用机制
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
The dopamine D3 receptor is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for these disorders. However, the exact biochemical and physiological effects of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine on these disorders are still under investigation.
实验室实验的优点和局限性
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the receptor and its role in neurological disorders. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has also been shown to have low toxicity and good pharmacokinetic properties. However, there are some limitations to the use of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine in lab experiments. Its synthesis is complex and time-consuming, which makes it difficult to produce in large quantities. Additionally, its high affinity and selectivity for the dopamine D3 receptor may limit its use in studying other receptors or pathways.
未来方向
There are several future directions for the study of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. One potential direction is the development of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine as a therapeutic agent for neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Another direction is the use of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine as a radioligand for imaging the dopamine D3 receptor using PET. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine on these disorders and to explore its potential use in studying other receptors or pathways.
合成方法
The synthesis of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine involves a series of chemical reactions. The starting material for the synthesis is 1-(2-bromoethyl)-4-methylpiperidine, which is reacted with benzylamine to form N-benzyl-4-methylpiperidine. This intermediate is then reacted with 2-chloropyrimidine to form N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. The final product is purified using column chromatography.
科学研究应用
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been studied for its potential use in scientific research and drug development. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor using positron emission tomography (PET).
属性
IUPAC Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-21(14-16-6-3-2-4-7-16)15-17-8-12-22(13-9-17)18-19-10-5-11-20-18/h2-7,10-11,17H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGQZHAVMHUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)